Oxyphenonium is derived from the chemical reaction involving phenolic compounds. It falls under the category of active pharmaceutical ingredients, specifically as a pharmaceutical intermediate. The compound is recognized for its peripheral side effects similar to those of atropine, another well-known anticholinergic drug .
The synthesis of oxyphenonium bromide involves several key steps:
Oxyphenonium has a complex molecular structure characterized by its quaternary ammonium group. Its chemical formula is , and it has an average molecular weight of approximately 348.50 g/mol.
Molecular modeling tools can provide visual representations of oxyphenonium's three-dimensional structure, aiding in understanding its interactions with biological targets.
Oxyphenonium participates in various chemical reactions primarily related to its synthesis and degradation:
Oxyphenonium exerts its pharmacological effects through a dual mechanism:
The efficacy of oxyphenonium is influenced by factors such as dosage, route of administration, and individual patient response.
Oxyphenonium exhibits several notable physical and chemical properties:
Oxyphenonium's primary applications include:
Oxyphenonium, chemically designated as {2-[(2-cyclohexyl-2-hydroxy-2-phenylacetyl)oxy]ethyl}diethylmethylazanium, is a synthetic quaternary ammonium anticholinergic agent. Its molecular formula is C~21~H~34~NO~3~, with an average molecular weight of 348.50 g/mol and a monoisotopic mass of 348.25 g/mol [1]. The compound features a positively charged quaternary nitrogen atom, which critically influences its solubility and binding characteristics. This permanent cationic state limits its ability to cross lipid membranes, including the blood-brain barrier, confining its activity predominantly to peripheral tissues [3].
The molecule incorporates a cyclohexyl-phenyl-hydroxyacetyl ester group linked to a triethylmethylammonium moiety via an ethyleneoxy bridge. This arrangement confers both antimuscarinic and direct musculotropic activities [1]. Key physicochemical parameters include:
Oxyphenonium bromide (CAS 50-10-2), the brominated salt form, has a molecular weight of 428.40 g/mol and enhanced aqueous solubility compared to the free base [5]. The compound's structural integrity is evidenced by its crystalline solid state at room temperature, with a melting point recorded at 191.5°C [1].
Table 1: Physicochemical Profile of Oxyphenonium
Property | Value |
---|---|
Molecular Formula | C~21~H~34~NO~3~ |
Molecular Weight | 348.50 g/mol |
Hydrogen Bond Donors | 1 |
Hydrogen Bond Acceptors | 3 |
Rotatable Bonds | 9 |
Topological Polar Surface Area | 46.53 Ų |
logP | 3.82 (XLogP) |
SMILES Notation | CCN+(CC)C |
Oxyphenonium belongs to the synthetic organic compound class of quaternary ammonium anticholinergics, specifically categorized as benzene and substituted derivatives under chemical taxonomy systems [1]. This classification distinguishes it from naturally occurring anticholinergics (e.g., atropine) through its engineered quaternary ammonium structure, which features a permanent positive charge on the nitrogen atom irrespective of physiological pH [3].
The compound falls within the ATC (Anatomical Therapeutic Chemical) classification system as A03AB03 (oxyphenonium) and A03AB53 (oxyphenonium combinations), placing it among other gastrointestinal antispasmodics [1]. Its synthetic origin enables precise structural modifications that optimize receptor affinity while minimizing central nervous system penetration—a deliberate design strategy to reduce neuropsychiatric side effects associated with tertiary amine anticholinergics [2]. The quaternary structure confers higher polarity, restricting distribution primarily to the gastrointestinal tract and other peripheral target tissues after oral administration [3].
Notably, oxyphenonium exhibits dual pharmacological actions characteristic of advanced synthetic anticholinergics: (1) competitive antagonism at muscarinic acetylcholine receptors and (2) direct smooth muscle relaxation independent of receptor blockade. This dual mechanism enhances its spasmolytic efficacy beyond earlier anticholinergics lacking musculotropic activity [1] [2].
Oxyphenonium exerts its primary therapeutic effects through selective antagonism of muscarinic acetylcholine receptors (mAChRs), with highest affinity for the M~1~ subtype. Biochemical studies confirm its competitive inhibition at acetylcholine binding sites, preventing receptor activation by endogenous acetylcholine [1] [3].
The human muscarinic M~1~ receptor (UniProt ID: P11229) serves as oxyphenonium's principal molecular target. This G protein-coupled receptor (GPCR) signals through G~q/11~ proteins, activating phospholipase C and generating inositol trisphosphate (IP~3~) and diacylglycerol (DAG) as second messengers [1]. By blocking M~1~ receptors in the gastrointestinal tract, oxyphenonium inhibits acetylcholine-mediated smooth muscle contraction and reduces secretory activity in gastric glands, providing therapeutic relief in hypermotility states and acid-peptic disorders [2].
Table 2: Muscarinic Receptor Affinity Profile of Oxyphenonium
Receptor Subtype | Primary Signaling Pathway | Therapeutic Consequence of Blockade |
---|---|---|
M~1~ | G~q/11~-PLC-IP~3~/DAG | Reduced gastric acid secretion, decreased gastrointestinal motility |
M~2~ | G~i~-adenylyl cyclase inhibition | Minor cardiac effects (tachycardia at high doses) |
M~3~ | G~q/11~-PLC-IP~3~/DAG | Reduced gastrointestinal and bronchial smooth muscle contraction, decreased exocrine secretions |
Oxyphenonium demonstrates approximately 20-fold selectivity for M~1~ over M~2~ receptors, based on functional antagonism studies in isolated tissue preparations [1] [3]. This subtype preference differentiates it from non-selective antimuscarinics and contributes to its specialized clinical applications in gastrointestinal disorders. The compound additionally exhibits moderate affinity for M~3~ receptors in bronchial and urinary tract smooth muscle, explaining its utility in relieving spasms beyond the gastrointestinal system [2] [3].
The molecular basis of receptor antagonism involves ionic bonding between the quaternary ammonium group of oxyphenonium and a conserved aspartate residue (Asp105 in M~1~ receptors) within the orthosteric binding pocket. Hydrophobic interactions between the cyclohexyl-phenyl moiety and receptor transmembrane domains further stabilize binding [3]. This high-affinity interaction (K~i~ ≈ 2-5 nM for M~1~) effectively competes with acetylcholine, producing dose-dependent inhibition of postganglionic muscarinic neurotransmission [1].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7